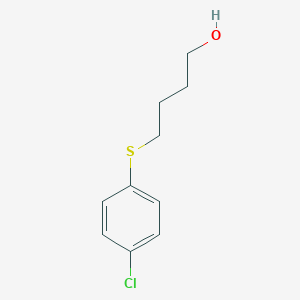

1-(3-Bromopropoxy)-4-methylbenzene

Overview

Description

Scientific Research Applications

1. Polymer Chemistry Applications

1-(3-Bromopropoxy)-4-methylbenzene has been used in the field of polymer chemistry. For instance, it is utilized in the end-quenching of tert-chloride-terminated polyisobutylene (PIB) with alkoxybenzenes, including (3-bromopropoxy)benzene. This process involves activating the PIB with catalysts like AlCl3 or TiCl4 at various temperatures and solvent conditions. The quenching reactions lead to quantitatively end-capped products, especially when the alkoxybenzene/AlCl3 molar ratio is greater than unity, ensuring alkylation occurs exclusively in the para position. This approach is significant for achieving desired polymer end-functionality without multiple alkylations or polymer chain degradation (Yang & Storey, 2015).

2. Organic Synthesis and Intermediates

In organic synthesis, 1-(3-Bromopropoxy)-4-methylbenzene is an important intermediate. For example, its derivatives have been studied for their role in creating coenzyme Q homologs and analogs. The synthesis process involves bromination and chloromethylation reactions, indicating its versatility as a building block in synthetic chemistry (Jian Yang, Weng, & Zheng, 2006).

3. Chemical Kinetics and Catalysis

The compound has been investigated in the context of chemical kinetics and catalysis. For instance, its role in the liquid-phase oxidation of methylbenzenes by the cobalt-copper-bromide system demonstrates its relevance in catalytic processes, yielding products like benzyl acetates and benzaldehydes with high selectivity (Okada & Kamiya, 1981).

4. Thermochemical Properties

Studies on the thermochemistry of halogen-substituted methylbenzenes, including compounds related to 1-(3-Bromopropoxy)-4-methylbenzene, provide insights into their vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the physical properties and stability of these compounds under various conditions (Verevkin et al., 2015).

5. Luminescence and Optical Properties

Research on luminescence properties of derivatives of 1-(3-Bromopropoxy)-4-methylbenzene, such as crystalline 1,8-naphthalimide derivatives, reveals their potential in developing organic materials with room-temperature phosphorescence. These studies contribute to the growing field of organic luminescent materials (Ventura et al., 2014).

Safety and Hazards

properties

IUPAC Name |

1-(3-bromopropoxy)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBSDQBQKRVQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168687 | |

| Record name | Benzene, 1-(3-bromopropoxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropoxy)-4-methylbenzene | |

CAS RN |

16929-24-1 | |

| Record name | Benzene, 1-(3-bromopropoxy)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016929241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(3-bromopropoxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)